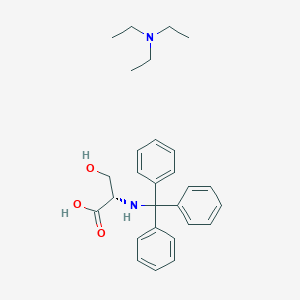

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate

Overview

Description

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is a complex organic compound that combines the properties of triethylamine and tritylamino groups. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, also known as Trt-l-ser-oh tea, is a complex organic compound. Triethylamine, a component of this compound, is known to act as an organocatalyst in various organic transformations .

Mode of Action

Triethylamine, a part of this compound, has been reported to act as an efficient organocatalyst in carrying out many organic transformations, producing interesting molecular frameworks .

Biochemical Pathways

Triethylamine, a component of this compound, has been associated with the knoevenagel condensation of aromatic aldehydes and malonic acid .

Pharmacokinetics

The pharmacokinetic properties of triethylamine, a part of this compound, are well-documented .

Result of Action

Triethylamine, a component of this compound, has been reported to have significant potential for the synthesis of several industrially important chemicals .

Action Environment

It has been reported that triethylamine, a part of this compound, can act as a catalyst in certain environments, improving the efficiency of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate typically involves the reaction of triethylamine with (S)-3-hydroxy-2-(tritylamino)propanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include triethylamine, (S)-3-hydroxy-2-(tritylamino)propanoic acid, and appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Triethylamine: A simpler amine with similar basic properties but lacks the tritylamino group.

(S)-3-hydroxy-2-(tritylamino)propanoic acid: The parent compound without the triethylamine moiety.

Tritylamine: Contains the tritylamino group but lacks the hydroxy and propanoate functionalities.

Uniqueness

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate is unique due to its combination of triethylamine and tritylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate, often referred to as Trt-l-ser-oh tea, is a complex organic compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of triethylamine, a tertiary amine known for its role as an organocatalyst in various organic transformations. The compound also features a tritylamino group, which enhances its reactivity and potential biological interactions.

Target of Action

The compound primarily functions through its ability to interact with various enzymes and proteins, facilitating biochemical reactions. It has been utilized to study enzyme mechanisms and protein interactions in cellular environments.

Mode of Action

Triethylamine acts as an organocatalyst, promoting reactions such as Knoevenagel condensation, which involves the reaction between aromatic aldehydes and malonic acid. This catalytic activity is crucial for synthesizing complex molecular frameworks that can exhibit significant biological effects.

Biochemical Pathways

The compound is implicated in several biochemical pathways, particularly those involving enzymatic reactions where it serves as a substrate or catalyst. Its involvement in protein interactions suggests potential roles in signal transduction and metabolic regulation.

Pharmacokinetics

Pharmacokinetic studies indicate that triethylamine derivatives have favorable absorption and distribution properties within biological systems. The compound's stability under physiological conditions allows it to maintain activity over extended periods, making it suitable for various experimental applications.

Biological Activity

Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to inhibit cell proliferation and induce apoptosis through mechanisms involving Rho kinase inhibition, which is crucial in cancer progression and metastasis .

Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in critical metabolic pathways. For instance, its inhibitory effects on Rho kinase suggest therapeutic applications in managing diseases such as hypertension and cancer .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Enzyme Interaction Studies : In experiments designed to elucidate enzyme mechanisms, the compound was shown to modulate the activity of various kinases, indicating its potential role as a therapeutic agent in diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Triethylamine | Tertiary amine | Basic properties; lacks tritylamino group |

| (S)-3-hydroxy-2-(tritylamino)propanoic acid | Parent compound without triethylamine | Limited biological activity |

| Tritylamine | Contains tritylamino group | Moderate reactivity; lacks hydroxy and propanoate functionalities |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name |

N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNPFPJZXOFNOZ-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552981 | |

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111061-44-0 | |

| Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.